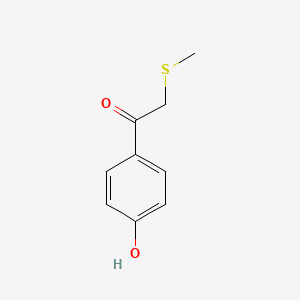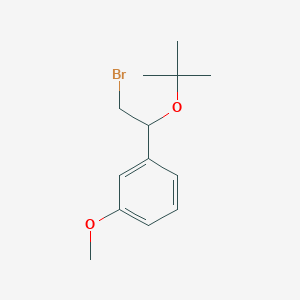
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(1-(tert-butoxy)ethyl)-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, methoxide, or thiolate ions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide, sodium methoxide, or sodium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-3-methoxybenzene.
Elimination Reactions: Alkenes such as 1-(tert-butoxy)ethyl-3-methoxybenzene.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-3-methoxybenzene: Lacks the tert-butoxy group, making it less sterically hindered.
1-(2-Bromo-1-(tert-butoxy)ethyl)benzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(tert-butoxy)ethyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of both the tert-butoxy and methoxy groups, which influence its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C13H19BrO2 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-6-5-7-11(8-10)15-4/h5-8,12H,9H2,1-4H3 |
Clave InChI |
DLYKGMFWPAIWBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
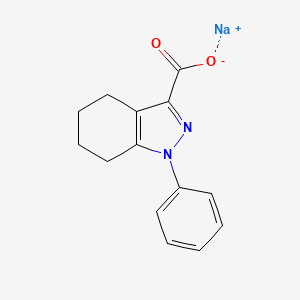
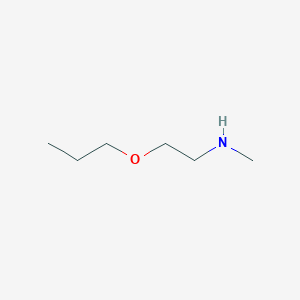

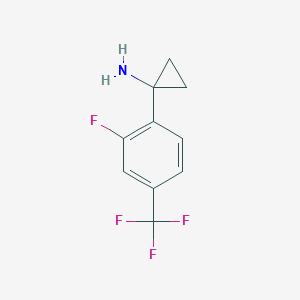

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
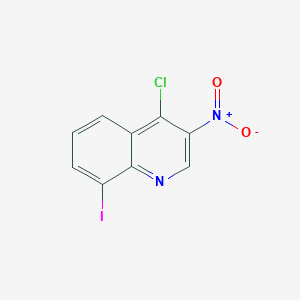

![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

